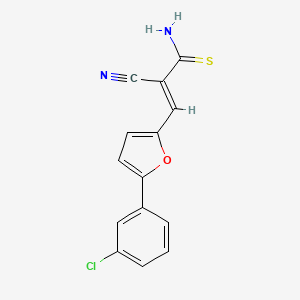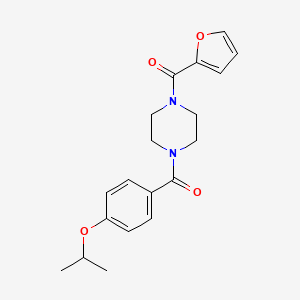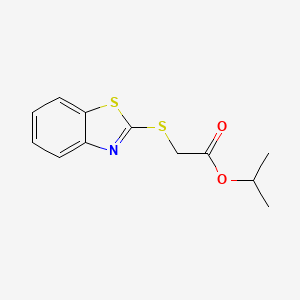![molecular formula C15H10Cl4N4O B5545777 1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea CAS No. 6341-79-3](/img/structure/B5545777.png)
1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2,4-dichlorophenyl groups attached to a urea backbone through imine linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea typically involves the reaction of 2,4-dichlorobenzaldehyde with urea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted urea derivatives with various functional groups.
Applications De Recherche Scientifique
1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparaison Avec Des Composés Similaires
1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea can be compared with other similar compounds such as:
1,3-bis[(3,4-dichlorophenyl)methylideneamino]urea: Similar structure but with different substitution pattern on the phenyl rings.
1,3-bis[(2,3-dichlorophenyl)methylideneamino]urea: Similar structure but with different substitution pattern on the phenyl rings.
Bisthiourea derivatives: Compounds with similar urea backbone but with sulfur atoms replacing oxygen atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
6341-79-3 |
|---|---|
Formule moléculaire |
C15H10Cl4N4O |
Poids moléculaire |
404.1 g/mol |
Nom IUPAC |
1,3-bis[(2,4-dichlorophenyl)methylideneamino]urea |
InChI |
InChI=1S/C15H10Cl4N4O/c16-11-3-1-9(13(18)5-11)7-20-22-15(24)23-21-8-10-2-4-12(17)6-14(10)19/h1-8H,(H2,22,23,24) |
Clé InChI |
AFJFPVJYDDLXJN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzyl-N-[(E)-(3-fluorophenyl)methylidene]piperazin-1-amine](/img/structure/B5545696.png)
![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)
![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)
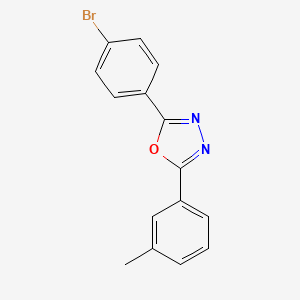
![[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B5545733.png)
![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)
![4-(Azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)
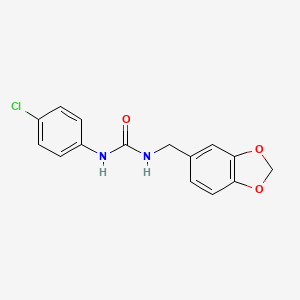
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)
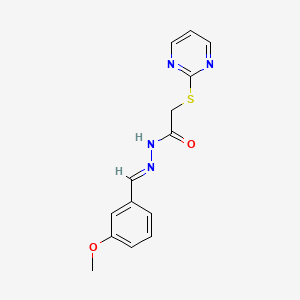
![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)
